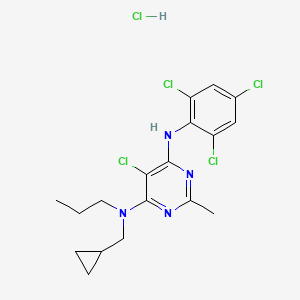
NPEC-caged-dopamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NPEC-caged-多巴胺,也称为 (N)-1-(2-硝基苯基)乙基羧基-3,4-二羟基苯乙胺,是一种多巴胺的笼型化合物。该化合物旨在暴露于紫外光(360 nm)时释放多巴胺,从而激活多巴胺 D1 受体。它主要用于科学研究,以受控方式研究多巴胺的作用 .
准备方法
合成路线和反应条件
NPEC-caged-多巴胺的合成涉及用光不稳定保护基团,特别是 (N)-1-(2-硝基苯基)乙基保护基团对多巴胺进行保护。一般的合成路线包括:
多巴胺的保护: 多巴胺与 (N)-1-(2-硝基苯基)乙基氯甲酸酯在碱存在下,例如三乙胺反应,形成受保护的多巴胺衍生物。
纯化: 使用柱色谱等技术对产物进行纯化,以达到高纯度水平(≥99%)。
工业生产方法
虽然 NPEC-caged-多巴胺的具体工业生产方法没有得到广泛的文献记载,但该过程很可能涉及扩大实验室合成程序的规模。这将包括优化反应条件,使用工业级试剂,以及采用大规模纯化技术以确保化合物的纯度和产率。
化学反应分析
反应类型
NPEC-caged-多巴胺会发生光解,这是一种在暴露于紫外光时化合物被裂解的反应类型。该反应会释放游离的多巴胺,然后它可以参与各种生化过程。
常用试剂和条件
紫外光 (360 nm): 用于诱导 NPEC-caged-多巴胺的光解。
碱(例如,三乙胺): 用于合成过程中促进多巴胺的保护。
主要产物
多巴胺: NPEC-caged-多巴胺光解后释放的主要产物。
科学研究应用
NPEC-caged-多巴胺在科学研究中有多种应用:
药理学: 有助于了解多巴胺及其受体的药效动力学和药代动力学。
细胞生物学: 用于研究多巴胺信号传导的细胞机制,包括神经元中蛋白激酶 A 和 c-Fos 表达的激活.
医学研究: 提供有关与多巴胺失调相关的疾病的见解,例如帕金森病和精神分裂症。
作用机制
NPEC-caged-多巴胺通过暴露于紫外光时释放多巴胺来发挥其作用。释放的多巴胺然后与多巴胺 D1 受体结合并激活它们。这种激活会导致腺苷酸环化酶的刺激,增加环状腺苷单磷酸 (cAMP) 水平和激活蛋白激酶 A (PKA)。这种级联反应导致各种细胞反应,包括立即早期基因如 c-Fos 的表达 .
相似化合物的比较
类似化合物
NPEC-caged-5-羟色胺: 一种笼型5-羟色胺,在暴露于紫外光时释放5-羟色胺。
NPEC-caged-谷氨酸: 一种笼型谷氨酸,在暴露于紫外光时释放谷氨酸。
独特性
NPEC-caged-多巴胺的独特之处在于它能够在暴露于紫外光时特异性地释放多巴胺,从而可以对多巴胺信号传导进行精确的时间和空间控制。这使其在研究多巴胺在各种生物系统中的快速和局部效应方面特别有价值 .
属性
IUPAC Name |
1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-11(13-4-2-3-5-14(13)19(23)24)25-17(22)18-9-8-12-6-7-15(20)16(21)10-12/h2-7,10-11,20-21H,8-9H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNNZLULXSQJGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCCC2=CC(=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
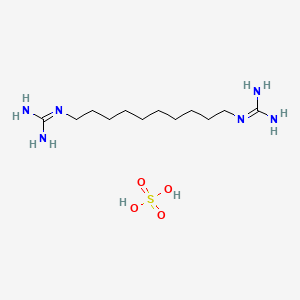
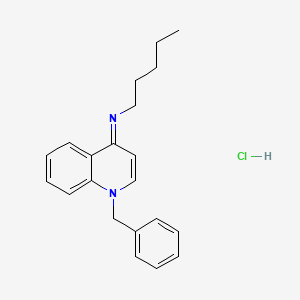

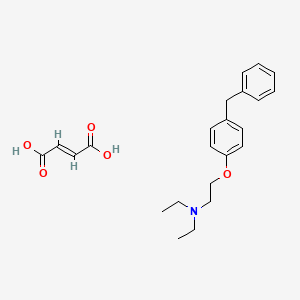

![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)
![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)
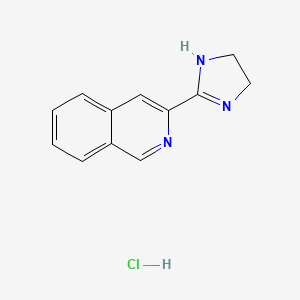

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)
